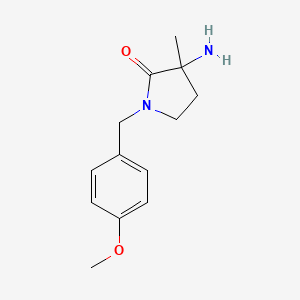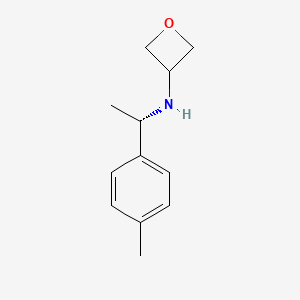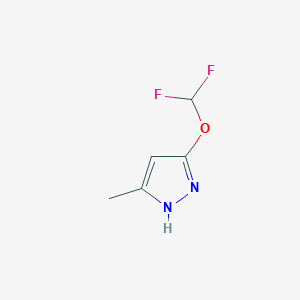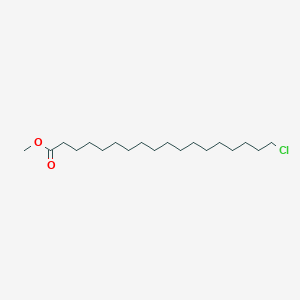
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methyl ester group and an aminoethyl group attached to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
科学研究应用
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active aminoethyl phenyl moiety, which can then participate in further biochemical reactions.
相似化合物的比较
Similar Compounds
(S)-4-(1-Aminoethyl)phenol: Similar structure but lacks the ester group.
(S)-Methyl 2-(4-(1-hydroxyethyl)phenyl)acetate: Similar structure with a hydroxyl group instead of an amino group.
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)propanoate: Similar structure with a propanoate ester instead of an acetate ester.
Uniqueness
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 2-[4-[(1S)-1-aminoethyl]phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3/t8-/m0/s1 |
InChI 键 |
PSNQMTKORXKFBW-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)CC(=O)OC)N |
规范 SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


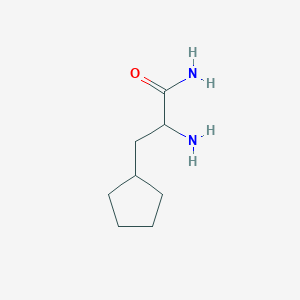

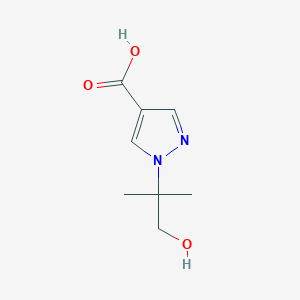
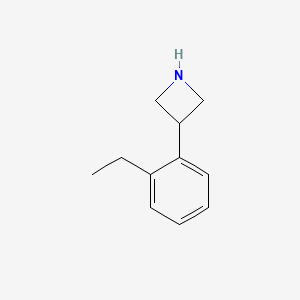
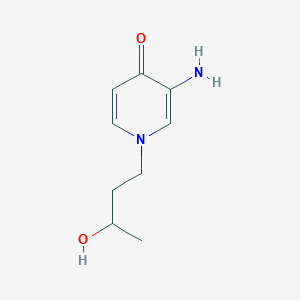
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

